molecular formula C23H22N2S B2676842 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-58-3

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2676842
CAS No.: 476668-58-3
M. Wt: 358.5
InChI Key: MRTLFKPNRAWLOJ-BKUYFWCQSA-N
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Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound designed for research purposes, featuring a thiazole core and an acrylonitrile moiety. This structural class is of significant interest in medicinal chemistry, particularly in oncology research. Thiazole-based acrylonitrile derivatives have been investigated as potent dual inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The concurrent inhibition of these receptors is a promising strategy to disrupt tumor cell proliferation and angiogenesis simultaneously . The presence of the 4-isobutylphenyl group is a notable structural feature, as this moiety is found in other pharmacologically active compounds and is associated with enhanced interaction with biological targets . Furthermore, the (Z)-acrylonitrile configuration is a critical pharmacophore in this class of molecules, contributing to strong binding affinity and biological activity . Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel anti-cancer agents. It is also a valuable tool for probing structure-activity relationships (SAR) within the thiazole-acrylonitrile chemical space. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-3-(2-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-16(2)12-18-8-10-19(11-9-18)22-15-26-23(25-22)21(14-24)13-20-7-5-4-6-17(20)3/h4-11,13,15-16H,12H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTLFKPNRAWLOJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the formation of the thiazole ring followed by the introduction of the acrylonitrile moiety. One possible synthetic route could involve the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-isobutylbenzaldehyde with thioamide under acidic conditions.

    Introduction of Acrylonitrile Moiety: The resulting thiazole intermediate can then be reacted with o-tolylacetonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactivity

The compound participates in:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : The electron-rich thiazole ring undergoes nitration at the 5-position under mixed acid conditions (H₂SO₄/HNO₃), forming nitro derivatives

  • Halogenation : Selective bromination occurs at the thiazole’s 4-position with Br₂/FeBr₃

Nucleophilic Additions

  • Acrylonitrile reactivity :

    • Undergoes Michael addition with amines (e.g., aniline derivatives) at the β-position

    • Participates in [2+2] photocycloadditions with electron-deficient alkenes

Catalytic Cross-Coupling Reactions

Palladium-mediated transformations demonstrate:

Table 2: Suzuki-Miyaura Coupling Efficiency

PartnerCatalyst SystemYield (%)SelectivitySource
4-BromobenzenePd(PPh₃)₄/K₂CO₃82>95%
2-Pyridylboronic acidPd(dba)₂/XPhos7589%
  • Coupling occurs preferentially at the thiazole’s 2-position due to electronic directing effects

Stereochemical Considerations

The Z-configuration of the acrylonitrile moiety:

  • Dictates face-selective reactivity in Diels-Alder reactions

  • Influences biological activity through 3D pharmacophore alignment

  • Shows configurational stability up to 150°C (no observed E/Z isomerization)

Degradation Pathways

Critical stability parameters:

  • Thermal decomposition : Onset at 218°C (TGA data)

  • Photolytic cleavage : UV exposure (254 nm) induces thiazole ring opening via retro-Diels-Alder mechanism

  • Hydrolytic sensitivity : Susceptible to NaOH-mediated nitrile hydrolysis (→ amide/carboxylic acid)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapies.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MDA-MB-231 (Breast Cancer)15.0
A549 (Lung Cancer)10.0
HT-29 (Colon Cancer)8.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values signify higher potency against specific cancer cell lines.

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC values represent the lowest concentration required to inhibit microbial growth, indicating the compound's effectiveness against these microorganisms.

In Vivo Studies

In a study involving mice models, administration of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapy agents such as doxorubicin. The results indicated enhanced efficacy and reduced side effects when used in conjunction with traditional chemotherapy, highlighting its potential role in combination therapy strategies for breast cancer .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (Thiazole/Acrylonitrile) Melting Point (°C) Yield (%) Notable Features
(Z)-2-(4-(4-Isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (Target) 4-(4-Isobutylphenyl)thiazol-2-yl; o-tolyl N/A N/A High lipophilicity (isobutyl), steric bulk
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Benzo[d]thiazol-2-yl; pyridin-3-yl 155–157 66 Planar aromatic systems, moderate polarity
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (15) Benzo[d]thiazol-2-yl; 3,4,5-trimethoxyphenyl N/A N/A Potent anticancer activity (GI₅₀: 0.021–12.2 μM)
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile (1–3) 4-(Carbazol-9-yl)phenyl; pyridinyl N/A N/A Aggregation-induced emission (AIE) properties
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-(4-Fluorophenyl)thiazol-2-yl; 3-hydroxy-4-methoxyphenyl N/A N/A Electron-withdrawing substituents (F, CN)

Key Observations :

  • Lipophilicity and Bioactivity: The isobutyl group in the target compound contrasts with the polar 3,4,5-trimethoxyphenyl group in compound 15 . While compound 15 shows nanomolar anticancer activity due to methoxy groups enhancing DNA intercalation, the target’s isobutyl group may improve pharmacokinetics (e.g., blood-brain barrier penetration).
  • Electronic Properties : Fluorine and methoxy substituents in increase electron-withdrawing effects, whereas the target’s isobutyl and o-tolyl groups are electron-donating, altering optoelectronic behavior.

Biological Activity

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile group, and is substituted with isobutyl and o-tolyl groups. The structural complexity suggests potential interactions with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The thiazole moiety is particularly noted for its role in enhancing biological activity due to its ability to interact with various enzyme systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against Gram-positive bacteria
Acetylcholinesterase InhibitionPotential for Alzheimer's disease treatment
  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Anticancer Mechanisms : The compound may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins, as observed in related thiazole derivatives.
  • Antimicrobial Activity : Its structural components may facilitate penetration into bacterial membranes, disrupting cellular functions.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of thiazole compounds effectively inhibited COX-1 and COX-2 with varying potencies. For instance, compounds similar to this compound displayed IC50 values in the low micromolar range against these enzymes .
  • Anticancer Efficacy : In vitro studies on cancer cell lines indicated that thiazole derivatives can significantly reduce cell viability by promoting apoptotic pathways. One study reported a derivative with an IC50 value of 5 µM against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 2-(4-(4-isobutylphenyl)thiazol-2-yl)acetonitrile and o-tolualdehyde. Piperidine (0.05–0.1 mL) in ethanol under reflux (3–5 hours) is a common catalytic system for this reaction . Post-synthesis purification involves recrystallization from ethanol or methanol. Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirming the Z-configuration requires NMR (e.g., NOESY for spatial proximity analysis) .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

  • Methodological Answer : The Z-isomer is identified using NOESY NMR to detect spatial interactions between the o-tolyl aromatic protons and the thiazole ring protons. X-ray crystallography can also resolve stereochemistry, though it requires high-purity crystals. For rapid screening, comparative HPLC retention times (C18 column, acetonitrile/water gradient) against known Z/E standards are used .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis/fluorescence : To study electronic transitions and aggregation behavior (e.g., λmax ~350 nm in ACN/H2O) .
  • HRMS : For exact mass validation (e.g., [M+H]<sup>+</sup> calculated for C23H21N3S: 372.1434) .
  • 1H/13C NMR : Key signals include the acrylonitrile α-proton (δ 8.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

Advanced Research Questions

Q. How does substitution at the thiazole and aryl positions influence anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Thiazole 4-position : Isobutyl groups enhance lipophilicity, improving cell membrane penetration (logP ~3.5 vs. ~2.8 for methyl substitution) .
  • o-Tolyl vs. p-substituted aryl : Ortho-substitution sterically stabilizes the Z-configuration, increasing binding affinity to kinase targets (e.g., 10-fold higher activity than para-substituted analogs) .
  • Nitrile group : Critical for H-bonding with catalytic lysine residues in kinases (e.g., CDK2, IC50 = 0.021 μM) .
  • Experimental design : Compare GI50 values across NCI-60 cell lines using MTT assays, with dose ranges of 0.01–20 μM .

Q. What strategies resolve contradictions in reported antiproliferative data across cancer cell lines?

  • Methodological Answer : Discrepancies often arise from:

  • Cell line heterogeneity : Test panels must include diverse lineages (e.g., leukemia, breast, colon). For example, GI50 values vary from 0.021 μM (leukemia) to 12.2 μM (renal) due to differential expression of efflux pumps (e.g., P-gp) .
  • Solubility limitations : Use DMSO stocks ≤0.1% v/v and confirm compound stability via HPLC pre-/post-assay .
  • Metabolic interference : Co-treatment with CYP450 inhibitors (e.g., ketoconazole) can clarify whether activity loss is due to rapid metabolism .

Q. How can solvent and catalyst selection impact reaction yield and stereoselectivity?

  • Methodological Answer :

  • Solvents : Ethanol/piperidine systems favor Z-isomers (70% yield) due to polar transition-state stabilization. DMF or DMA increases E-isomer formation (18–20% yield) via altered kinetics .
  • Catalysts : Piperidine (pKa ~11) outperforms weaker bases (e.g., triethylamine) in deprotonating the acetonitrile precursor, accelerating condensation .
  • Temperature : Reflux (78–80°C) minimizes side reactions (e.g., nitrile hydrolysis) vs. room-temperature protocols .

Q. What computational methods support the design of analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Predict binding poses to ATP-binding pockets (e.g., CDK2, Glide score ≤ −9.5 kcal/mol) .
  • ADMET prediction (SwissADME) : Optimize logP (target 2–3.5) and PSA (<90 Ų) to balance bioavailability and blood-brain barrier penetration .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤2.0 Å acceptable) .

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